molecular formula C20H22N4O B2889553 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 1226431-55-5

1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2889553
CAS No.: 1226431-55-5
M. Wt: 334.423
InChI Key: JCVQQXWCGWTFBG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that features a benzhydryl group, an imidazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced benzhydryl derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several scientific research applications, including:

Comparison with Similar Compounds

    1-Benzhydryl-3-(2-(1H-imidazol-1-yl)ethyl)urea: Lacks the 2-methyl group on the imidazole ring.

    1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiourea: Contains a thiourea moiety instead of a urea moiety.

Uniqueness: 1-Benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-21-12-14-24(16)15-13-22-20(25)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-12,14,19H,13,15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVQQXWCGWTFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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